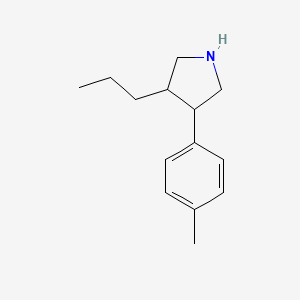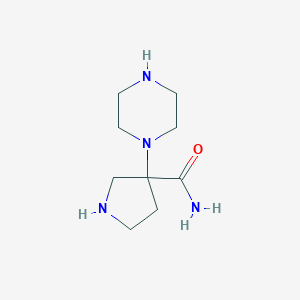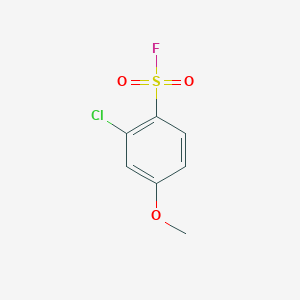
2-Chloro-4-methoxybenzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-methoxybenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C7H6ClO3S. It is a derivative of benzene, featuring a chloro group, a methoxy group, and a sulfonyl fluoride group attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methoxybenzene-1-sulfonyl fluoride typically involves the reaction of 2-Chloro-4-methoxybenzene-1-sulfonyl chloride with a fluorinating agent. One common method is the reaction with sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methoxybenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form 2-Chloro-4-methoxybenzene-1-sulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the methoxy group can lead to the formation of 2-Chloro-4-hydroxybenzene-1-sulfonyl fluoride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen fluoride formed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Sulfonamide or sulfonate derivatives.
Reduction Reactions: 2-Chloro-4-methoxybenzene-1-sulfonamide.
Oxidation Reactions: 2-Chloro-4-hydroxybenzene-1-sulfonyl fluoride.
Scientific Research Applications
2-Chloro-4-methoxybenzene-1-sulfonyl fluoride has several applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors, particularly those targeting sulfonyl fluoride-sensitive enzymes.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methoxybenzene-1-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites in enzymes or other biological molecules, leading to inhibition of enzyme activity. The molecular targets include serine proteases and other enzymes with nucleophilic active sites. The pathways involved in its mechanism of action include covalent modification of the enzyme’s active site, leading to irreversible inhibition.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methoxybenzene-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
4-Chloro-2-methoxybenzene-1-sulfonyl chloride: Similar structure with the positions of the chloro and methoxy groups reversed.
2-Chloro-4-hydroxybenzene-1-sulfonyl fluoride: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
2-Chloro-4-methoxybenzene-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity compared to sulfonyl chloride or sulfonamide derivatives. The sulfonyl fluoride group is more stable and less reactive towards hydrolysis, making it useful in applications where stability is crucial.
Properties
Molecular Formula |
C7H6ClFO3S |
|---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
2-chloro-4-methoxybenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H6ClFO3S/c1-12-5-2-3-7(6(8)4-5)13(9,10)11/h2-4H,1H3 |
InChI Key |
KHVNRLKAOXCOCS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


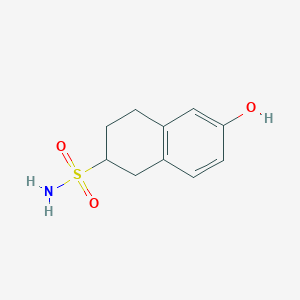
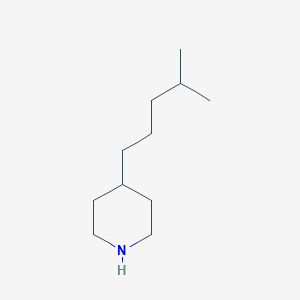
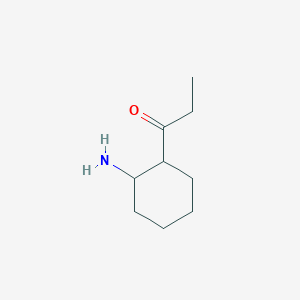
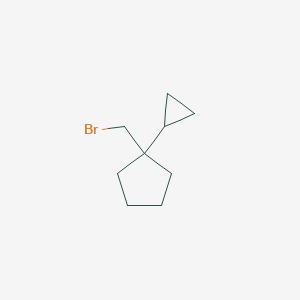
![4H,5H,6H,7H-[1,2]thiazolo[5,4-c]pyridin-3-ol hydrochloride](/img/structure/B13200849.png)
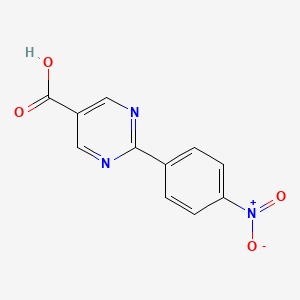
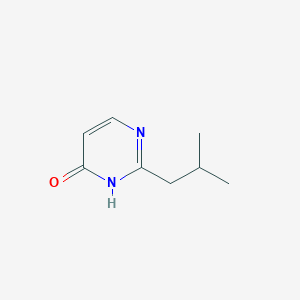
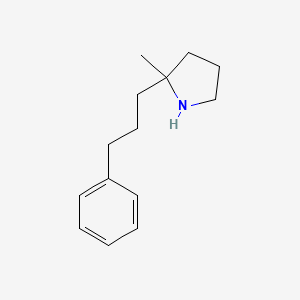
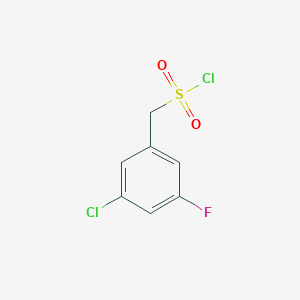
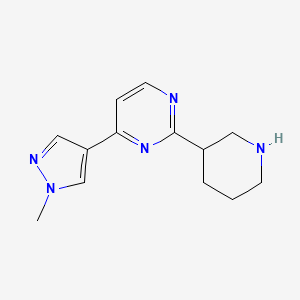
![Ethyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13200902.png)
![7-(Iodomethyl)-6-oxa-2-azaspiro[3.4]octane](/img/structure/B13200904.png)
